Oxymorphone-d3 3-b-D-Glucuronide
Description
Significance of Phase II Metabolism via Glucuronidation in Drug Disposition
The biotransformation of drugs and other foreign substances, known as xenobiotics, within the body typically occurs in two phases. drughunter.com Phase II metabolism is a crucial step that involves the conjugation, or joining, of these substances with highly polar, endogenous molecules. basicmedicalkey.com This process generally renders the original compound more water-soluble, facilitating its elimination from the body. wikipedia.orgslideshare.net
Among the various Phase II reactions, glucuronidation stands out as one of the most significant and common pathways. jove.comwikipedia.org This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgwikipedia.org These enzymes are found in various tissues, with the liver being the primary site of activity. wikipedia.orgyoutube.com Glucuronidation is responsible for the metabolism of a wide array of substances, including a significant percentage of prescribed drugs, hormones, and toxins. wikipedia.orgwikipedia.orgontosight.ai The resulting glucuronide conjugates are typically more water-soluble and are readily excreted in urine or bile. wikipedia.orgnih.gov For many opioids, including oxymorphone, glucuronidation is a primary metabolic pathway. nih.gov Specifically, the UGT2B7 isozyme plays a major role in the metabolism of opioids like morphine and oxymorphone. wikipedia.orgoup.com
Role of Stable Isotope Labeling (Deuteration) in Investigating Drug Metabolism and Pharmacokinetics
To accurately study the metabolic fate of drugs, scientists often employ a technique called stable isotope labeling. acs.org This involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (a stable isotope of hydrogen), carbon-13, or nitrogen-15. aptochem.com Deuterium is frequently used due to the abundance of hydrogen in organic molecules. aptochem.com
The key advantage of using deuterated compounds lies in their ability to be distinguished from their non-deuterated counterparts by analytical techniques like mass spectrometry. clearsynth.comscioninstruments.com Since the deuterated version has a slightly higher molecular weight, it can be separately detected and quantified. aptochem.com This allows researchers to:
Trace the metabolic pathways of a drug with high precision. acs.org
Accurately quantify the parent drug and its metabolites in biological samples like blood, urine, and tissues. clearsynth.comphoenixpeptide.com
Improve the robustness of bioanalytical methods by using the deuterated compound as an internal standard, which helps to correct for variations during sample processing and analysis. aptochem.comscioninstruments.com
Investigate the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME), without the need for a washout period in clinical studies. acs.orgnih.gov
Study the potential for drug-drug interactions and the impact of genetic variations on drug metabolism. semanticscholar.org
The use of deuterated compounds can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be leveraged to optimize a drug's pharmacokinetic profile. nih.govnih.gov
Contextualizing Oxymorphone-d3 (B3322412) 3-b-D-Glucuronide as a Research Probe and Analytical Standard
Oxymorphone, a potent semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through glucuronidation. oup.com The major metabolite formed is oxymorphone-3-glucuronide. oup.comwikipedia.org
Oxymorphone-d3 3-b-D-Glucuronide is a synthetically created version of this major metabolite where three hydrogen atoms in the oxymorphone structure have been replaced with deuterium atoms. This deuterated form serves as a crucial tool for researchers in several key areas:
Internal Standard for Quantitative Analysis: It is widely used as an internal standard in analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comsigmaaldrich.com By adding a known amount of this compound to a biological sample, scientists can accurately quantify the levels of the naturally occurring, non-deuterated oxymorphone-3-glucuronide. cerilliant.com This is essential for applications such as urine drug testing, pain prescription monitoring, and clinical toxicology. cerilliant.comsigmaaldrich.comdtpm.com
Pharmaceutical Research: In the development of new drugs, understanding the metabolic profile is critical. This compound helps in elucidating the pharmacokinetics of oxymorphone and its metabolites. cerilliant.comcerilliant.com
Forensic Analysis: Accurate identification and quantification of drug metabolites are vital in forensic investigations. The use of this deuterated standard ensures the reliability of analytical results. cerilliant.com
Overview of Academic Research Directions for this compound
The primary application of this compound in academic research is as a certified reference material and internal standard for the quantification of oxymorphone and its metabolites. cerilliant.comsigmaaldrich.com Research studies focusing on the following areas would utilize this compound:
Pharmacokinetic and Metabolism Studies: Investigating the metabolic pathways of oxymorphone, the rate of formation and elimination of its glucuronide metabolite, and how these processes are influenced by genetic factors or co-administered drugs. nih.govpharmgkb.org
Bioanalytical Method Development: Developing and validating robust and sensitive analytical methods for the detection and quantification of oxymorphone and its metabolites in various biological matrices. nih.gov
Clinical and Forensic Toxicology: Studies aimed at monitoring patient compliance with prescribed opioid therapy, detecting illicit drug use, and in post-mortem toxicology investigations. cerilliant.com
Drug-Drug Interaction Studies: Research exploring how other drugs might affect the glucuronidation of oxymorphone by inhibiting or inducing the UGT enzymes. nih.govjocmr.org
While the direct pharmacological activity of oxymorphone-3-glucuronide is considered to be significantly less than the parent compound, its quantification is crucial for a complete understanding of oxymorphone's disposition in the body. ontosight.ai Therefore, the availability of a stable, isotopically labeled standard like this compound is indispensable for advancing research in these areas.
Structure
3D Structure
Properties
Molecular Formula |
C23H27NO10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1/i1D3 |
InChI Key |
ILRLBQVIWURYLX-FHJSQTLESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotope Incorporation for Oxymorphone D3 3 B D Glucuronide
Strategies for Stereoselective Synthesis of Glucuronide Conjugates
The creation of a specific stereoisomer, the β-glucuronide, is a significant challenge in carbohydrate chemistry. nih.gov The orientation of the bond linking the sugar (glucuronic acid) to the drug molecule (aglycone) is pivotal for its biological recognition and analytical accuracy.
One of the most established methods for this type of synthesis is the Koenigs-Knorr reaction . nih.gov This method involves a glycosyl halide, such as acetobromoglucuronate, reacting with the aglycone (oxymorphone) in the presence of a promoter, often a silver or mercury salt. nih.gov A key strategy to ensure the formation of the desired β-isomer is the use of a "participating" protecting group, like an acetyl group, at the C-2 position of the glucuronic acid donor. This group shields the top face of the molecule during the reaction, directing the incoming aglycone to bond from the bottom face, resulting in the β-configuration.
A more modern and often more efficient approach is the Schmidt trichloroacetimidate (B1259523) method . This technique utilizes a glycosyl trichloroacetimidate donor, which is activated under mild acidic conditions, typically with a Lewis acid like boron trifluoride etherate. This method is renowned for providing high yields and excellent stereoselectivity in favor of the β-glucuronide.
Enzymatic synthesis represents a third strategy, offering unparalleled stereoselectivity. nih.gov This biomimetic approach uses UDP-glucuronosyltransferases (UGTs), the same enzymes the body uses for glucuronidation. wikipedia.org These enzymes catalyze the transfer of glucuronic acid from a donor molecule, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), directly to the substrate with absolute stereocontrol, yielding exclusively the β-glucuronide. nih.govwikipedia.org
Deuterium (B1214612) Labeling Techniques in the Production of Opioid Metabolite Standards
Stable isotope-labeled internal standards are indispensable for quantitative mass spectrometry, as they correct for variations during sample preparation and analysis. americanlaboratory.com The introduction of deuterium (d3) into Oxymorphone-d3 (B3322412) 3-β-D-Glucuronide can be accomplished by labeling either the oxymorphone part of the molecule or the glucuronic acid part.
Incorporation of Deuterium at Specific Positions of the Aglycone (Oxymorphone-d3)
To create the oxymorphone-d3 aglycone, the deuterium atoms are typically incorporated at the N-methyl group, a position that is metabolically stable. A common synthetic route involves the demethylation of an appropriate precursor to yield noroxymorphone. wikipedia.org This intermediate is then re-methylated using a deuterated reagent, most commonly deuterated iodomethane (B122720) (CD₃I). This process specifically replaces the three hydrogen atoms of the methyl group with deuterium, resulting in a mass increase of three Daltons.
Stable Isotope Labeling of the Glucuronic Acid Moiety
An alternative labeling strategy involves incorporating stable isotopes into the glucuronic acid portion. nih.gov This is typically achieved through enzymatic synthesis starting with a labeled precursor, such as ¹³C₆-glucose. acs.org In a series of enzymatic steps, the ¹³C₆-glucose is converted into the activated sugar donor, UDP-¹³C₆-glucuronic acid (UDPGA). This isotopically heavy UDPGA is then used in a UGT-catalyzed reaction with unlabeled oxymorphone to produce Oxymorphone 3-β-D-Glucuronide-¹³C₆. This method introduces a significant mass shift, which can be beneficial for avoiding spectral overlap in complex sample matrices. nih.gov
Optimization and Challenges in the Chemical and Enzymatic Synthesis of Deuterated Opioid Glucuronides
Both chemical and enzymatic routes to deuterated opioid glucuronides present distinct challenges that require careful optimization.
Chemical synthesis often struggles with achieving high yields and perfect stereoselectivity. nih.gov The Koenigs-Knorr reaction, for example, can be low-yielding and produce a mixture of α and β anomers, necessitating difficult purification steps, often involving preparative High-Performance Liquid Chromatography (HPLC). nih.gov Protecting groups on the oxymorphone molecule must be carefully chosen to withstand the reaction conditions and then be removed without affecting the final product.
Enzymatic synthesis , while offering perfect stereoselectivity, has its own hurdles. The required UGT enzymes can be expensive and exhibit limited stability. nih.gov Furthermore, the enzymatic synthesis of the activated sugar donor, UDPGA (especially a labeled version), is a complex and costly multi-step process itself. While the enzymatic approach can have a higher fractional yield, the reaction volumes are often small, limiting the total amount of product obtained per batch compared to chemical synthesis. nih.gov
| Method | Advantages | Challenges |
|---|---|---|
| Chemical Synthesis (e.g., Koenigs-Knorr) | Scalable to produce larger quantities. nih.gov | Lower yields, potential for isomeric impurities (α and β anomers), requires multi-step purification. nih.gov |
| Enzymatic Synthesis (using UGTs) | Highly stereoselective (produces only the β-anomer), high fractional yield. nih.govnih.gov | Enzyme cost and stability, complex synthesis of UDPGA donor, smaller batch sizes. nih.govnih.gov |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Unambiguous confirmation of the structure of Oxymorphone-d3 3-β-D-Glucuronide is essential. This is achieved through a combination of powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC) is first used to purify the compound and assess its purity, which is typically expected to be greater than 95%. lgcstandards.comlgcstandards.com
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), confirms the exact molecular weight and elemental formula of the compound. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that confirms the connectivity of the atoms. For instance, a characteristic loss of the glucuronic acid moiety is observed, along with fragments corresponding to the oxymorphone-d3 core. nih.gov This technique is also the basis for its use in quantitative analysis. thermofisher.comwaters.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the stereochemistry of the glycosidic linkage. The key piece of data is the coupling constant (J-value) of the anomeric proton (H-1') on the glucuronic acid ring. A J-value in the range of 7-8 Hz is characteristic of the diaxial relationship between H-1' and H-2', which confirms the desired β-configuration. Two-dimensional NMR experiments (like COSY and HMBC) are used to assign all proton and carbon signals, providing a complete structural map of the molecule.
| Technique | Parameter | Expected Result for Oxymorphone-d3 3-β-D-Glucuronide |
|---|---|---|
| HPLC | Purity | >95% lgcstandards.comlgcstandards.com |
| HRMS | Molecular Formula | C₂₃H₂₄D₃NO₁₀ sigmaaldrich.com |
| MS/MS | Fragmentation | Observation of parent ion and characteristic product ions corresponding to the aglycone and glucuronide fragments. nih.gov |
| ¹H NMR | Anomeric Proton Coupling Constant (J) | ~7-8 Hz, confirming the β-glycosidic bond. |
Enzymatic Formation and Biochemical Mechanisms of Oxymorphone Glucuronidation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Oxymorphone 3-Glucuronidation
The UGT superfamily of enzymes consists of several isoforms, each exhibiting distinct substrate specificities. nih.govwikipedia.org Research has been dedicated to identifying the specific UGT isoforms responsible for the glucuronidation of oxymorphone.
A substantial body of evidence points to UGT2B7 as the principal enzyme mediating the formation of oxymorphone-3-glucuronide. wikipedia.orgwikipedia.org UGT2B7 is a key enzyme in the metabolism of a wide array of compounds, including many opioids like morphine. wikipedia.orgnih.gov Studies utilizing human liver microsomes and recombinant UGT enzymes have consistently demonstrated the significant role of UGT2B7 in the 3-glucuronidation of oxymorphone. wikipedia.orgnih.govnih.gov This isoform is also responsible for the glucuronidation of morphine at both the 3- and 6-positions, highlighting its importance in opioid metabolism. nih.gov The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to inter-individual variability in oxymorphone metabolism and response. wikipedia.orgnih.gov
Kinetic Characterization of UGT-Mediated Oxymorphone-d3 (B3322412) Glucuronide Formation in In Vitro Systems
To understand the efficiency and capacity of oxymorphone glucuronidation, researchers perform kinetic studies using in vitro systems such as human liver microsomes and recombinant UGT enzymes. These experiments help determine key parameters like the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum velocity (Vmax) of the reaction.
While specific kinetic data for oxymorphone-d3 glucuronidation is not extensively detailed in the provided search results, studies on the non-deuterated form provide valuable insights. For instance, the glucuronidation of morphine by UGT2B7 exhibits atypical, biphasic kinetics, suggesting a more complex interaction than a simple Michaelis-Menten model. nih.gov This involves both high- and low-affinity binding sites. nih.gov It is reasonable to anticipate that the glucuronidation of oxymorphone, also primarily by UGT2B7, would follow similar complex kinetics.
Table 1: Kinetic Parameters of Morphine Glucuronidation by UGT2B7
| Metabolite | Kinetic Model | Km (mM) |
| Morphine-3-glucuronide (B1234276) (M3G) | Biphasic Michaelis-Menten | 0.42 (high-affinity) |
| 8.3 (low-affinity) | ||
| Morphine-6-glucuronide (B1233000) (M6G) | Biphasic Michaelis-Menten | 0.97 (high-affinity) |
| 7.4 (low-affinity) |
Data adapted from a study on morphine glucuronidation kinetics. nih.gov
Substrate Specificity and Mechanistic Insights into Glucuronidation Pathways of Oxymorphone
The specificity of UGT enzymes for their substrates is a crucial aspect of drug metabolism. UGT2B7 demonstrates a preference for planar, hydrophobic molecules with phenolic or hydroxyl groups, a description that fits oxymorphone well. The enzyme catalyzes the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of oxymorphone. wikipedia.org This reaction, known as glucuronidation, is a nucleophilic substitution where the oxygen of the hydroxyl group on oxymorphone attacks the anomeric carbon of the glucuronic acid moiety of UDPGA.
The formation of oxymorphone-3-glucuronide is the predominant pathway, with very little formation of the 6-glucuronide metabolite. oup.com This regioselectivity is a key characteristic of the UGT2B7-mediated metabolism of oxymorphone.
Impact of Deuteration on Kinetic Isotope Effects in Glucuronidation Reactions of Oxymorphone-d3
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position in a molecule can influence the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov If the bond to the isotope is broken or formed in the rate-determining step of the reaction, a primary KIE is observed, typically resulting in a slower reaction rate for the deuterated compound.
In the context of oxymorphone-d3, where deuterium atoms are placed on the N-methyl group, the impact on the glucuronidation reaction at the 3-position is expected to be minimal. This is because the C-D bonds are not directly involved in the glucuronidation reaction at the phenolic hydroxyl group. Therefore, a significant primary kinetic isotope effect on the formation of oxymorphone-d3 3-b-D-glucuronide is not anticipated. However, secondary KIEs, which are more subtle, could potentially arise from changes in the vibrational modes of the molecule. The primary application of deuteration in drug development is often to slow down metabolic pathways that involve the cleavage of a C-H bond, such as those mediated by cytochrome P450 enzymes. researchgate.netnih.govresearchgate.net Since glucuronidation of oxymorphone does not involve breaking the C-D bonds in oxymorphone-d3, the KIE is not a major factor in this specific metabolic pathway.
Analytical and Bioanalytical Methodologies for Oxymorphone D3 3 B D Glucuronide
Advanced Chromatographic Techniques for Separation of Oxymorphone-d3 (B3322412) 3-b-D-Glucuronide from Complex Biological Matrices
The effective separation of Oxymorphone-d3 3-b-D-Glucuronide from endogenous components in biological samples like urine, plasma, and serum is paramount for accurate quantification. cerilliant.com High-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC) are the primary techniques utilized for this purpose.
Liquid Chromatography (LC) Approaches: Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC)
Liquid chromatography is the preferred method for the analysis of polar and thermally labile compounds like glucuronide conjugates. oup.com Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two prominent LC modes used for the separation of oxymorphone and its metabolites.
Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique for the separation of a broad range of analytes. In the context of oxymorphone and its glucuronide metabolite, RPLC columns, such as C18 and pentafluorophenyl (PFP), have demonstrated effective separation. researchgate.netfishersci.com For instance, a method utilizing a PFP propyl column achieved good separation of various opioids, including oxymorphone. sciex.com The mobile phase in RPLC typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. ugm.ac.idrug.nl
A specific application demonstrated the separation of morphine and its glucuronide metabolites using a pentafluorophenyl (F5) column with a gradient of acetonitrile in an ammonium acetate (B1210297) buffer. sigmaaldrich.com While this is for morphine, the structural similarity to oxymorphone suggests the applicability of such a method. Another study successfully used a C18 column with a methanol gradient to separate morphine, its glucuronides, and other opioids. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov This makes it an excellent choice for analyzing glucuronide conjugates, which are significantly more polar than their parent drugs. HILIC provides good chromatographic separation, which is crucial for resolving isomeric glucuronides. nih.gov A study on morphine and its glucuronides highlighted the effectiveness of HILIC for their direct analysis in urine without the need for derivatization. nih.gov
The table below summarizes typical LC conditions used for the analysis of related opioid compounds, which are informative for the analysis of this compound.
| Parameter | Reversed-Phase LC Example | HILIC Example |
| Column | Kinetix biphenyl, 2.1 x 100 mm, 1.7 µm rug.nl | Ascentis® Express HILIC, 10 cm x 2.1 mm, 2.7 µm sigmaaldrich.com |
| Mobile Phase | A: 5 mM Ammonium formate in 0.1% formic acid B: Methanol rug.nl | A: Acetonitrile B: Ammonium formate in water |
| Gradient | Gradient elution from 10% to 95% B rug.nl | Gradient elution |
| Flow Rate | 0.4 mL/min rug.nl | Not specified |
| Detection | MS/MS rug.nl | TOF-MS nih.gov |
Considerations for Gas Chromatography (GC) Analysis of Glucuronide Conjugates
Gas chromatography is another powerful separation technique, but its application to the direct analysis of glucuronide conjugates is limited due to their low volatility and thermal instability. nih.govuc.pt To make them suitable for GC analysis, glucuronides must undergo derivatization to increase their volatility. uc.pt This process adds complexity and potential for variability in the analytical method. uc.pt
A common derivatization approach involves the conversion of the glucuronide to its pentafluorobenzyl ester trimethylsilyl (B98337) ether derivative. nih.gov While effective, this multi-step process can be time-consuming. An alternative is to hydrolyze the glucuronide conjugate back to the parent drug (oxymorphone in this case) before GC analysis. nih.gov This simplifies the chromatography but results in the loss of information about the conjugated metabolite itself. Given these considerations, LC-based methods are generally preferred for the direct analysis of this compound. cerilliant.com
Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Quantification
Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography (LC-MS/MS), it provides a robust platform for bioanalysis. oup.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization techniques used in LC-MS. waters.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like oxymorphone and its glucuronide metabolite. waters.comasms.org It typically produces protonated molecules [M+H]+ in positive ion mode. nih.gov The majority of analytical methods for opioids and their metabolites utilize ESI in the positive ion mode. researchgate.netrug.nlnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for a wide range of compounds. waters.com It is generally more suitable for less polar compounds than ESI. While ESI is more commonly used for opioid analysis, APCI can be a viable alternative. waters.com Some instruments are equipped with multi-mode ionization sources that can rapidly switch between ESI and APCI, offering greater versatility. waters.com
Development of Multiple Reaction Monitoring (MRM) Transitions for this compound
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. rug.nl In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. rug.nl This process significantly reduces background noise and enhances the signal-to-noise ratio. sciex.com
For this compound, the precursor ion would be its protonated molecule, and the product ions would be characteristic fragments. The development of an MRM method involves optimizing the collision energy to produce the most abundant and stable product ions. Since this compound is an internal standard, its MRM transitions are monitored alongside those of the non-labeled analyte, oxymorphone-3-ß-D-glucuronide. The use of a stable isotope-labeled internal standard is crucial for correcting for any variations in sample preparation and instrument response. cerilliant.comcerilliant.com
The table below shows examples of MRM transitions for oxymorphone and its deuterated internal standard, which are foundational for developing transitions for the glucuronide conjugate.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxymorphone | 302.05 rug.nl | 227.05 rug.nl |
| Oxymorphone-d3 | 305.1 sciex.com | 230.1 sciex.com |
| Oxymorphone-d3 | 305.05 rug.nl | 230.05 rug.nl |
Method Validation Parameters for Stable Isotope Labeled Glucuronides in Bioanalysis (Specificity, Sensitivity, Accuracy, Precision, Matrix Effects)
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. fda.gov For stable isotope-labeled glucuronides like this compound, the validation process follows established guidelines from regulatory bodies such as the FDA. fda.govnih.gov The key validation parameters include:
The table below provides an example of validation results for a related opioid analysis, illustrating the expected performance of a well-validated method.
| Validation Parameter | Acceptance Criteria | Example Result for Opioid Analysis rug.nl |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (CV%) | ≤ 15% | 1.7 - 9.3% |
| Inter-day Precision (CV%) | ≤ 15% | 1.8 - 9.2% |
| Intra-day Accuracy | 85 - 115% | 86.5 - 108.4% |
| Inter-day Accuracy | 85 - 115% | 95.6 - 110.3% |
Dispositional and Metabolic Pathway Investigations Using Oxymorphone D3 3 B D Glucuronide As a Research Probe
Preclinical Pharmacokinetic Studies of Oxymorphone Glucuronides in Non-Human Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the absorption, distribution, and excretion of oxymorphone and its glucuronidated metabolites. These investigations have revealed significant species-specific differences in how the drug is processed.
Following oral administration, oxymorphone exhibits a low bioavailability of approximately 10% due to extensive first-pass metabolism in the liver, where it is primarily converted to oxymorphone-3-glucuronide. oup.comoup.com To a lesser extent, it is also metabolized to 6-hydroxy-oxymorphone. oup.comoup.com
Urinary excretion is a major route of elimination for oxymorphone and its metabolites. In humans, approximately 49% of an oral dose is eliminated in the urine over 120 hours. oup.com The majority of this is in the form of conjugated oxymorphone (44.1%), with smaller amounts of free oxymorphone (1.9%), conjugated 6-hydroxy-oxymorphone (2.6%), and free 6-hydroxy-oxymorphone (0.3%). oup.com
Studies in titi monkeys and rhesus macaques have shown that a two-compartment model best describes the disposition of oxymorphone. nih.govuky.edu Clearance was found to be faster in macaques, while the terminal half-life was longer in titi monkeys. nih.govuky.edu
The dog is often considered a relevant preclinical species for studying the biliary excretion of drugs. nih.gov However, significant species differences in hepatic and renal glucuronidation exist between dogs and humans. nih.gov
| Species | Key Pharmacokinetic Findings | Primary Metabolite |
|---|---|---|
| Human | Low oral bioavailability (~10%) due to extensive first-pass metabolism. oup.comoup.com 49% of dose excreted in urine over 120 hours. oup.com | Oxymorphone-3-glucuronide oup.comoup.com |
| Rat | Extensively metabolizes oxymorphone. nih.gov The majority of the dose is excreted in the first 24 hours. nih.gov | Conjugated oxymorphone nih.gov |
| Guinea Pig | Extensively metabolizes oxymorphone. nih.gov | Conjugated oxymorphone nih.gov |
| Rabbit | Metabolizes oxymorphone to a lesser extent than other species. nih.gov Excretes a higher percentage of free oxymorphone. nih.gov | Conjugated oxymorphone nih.gov |
| Dog | Extensively metabolizes oxymorphone. nih.gov Slower excretion, with only 35% of the dose excreted in the first 24 hours. nih.gov | Conjugated oxymorphone nih.gov |
| Titi Monkey | Longer terminal half-life compared to rhesus macaques. nih.govuky.edu | Not specified |
| Rhesus Macaque | Faster clearance compared to titi monkeys. nih.govuky.edu | Not specified |
In Vitro Studies of Oxymorphone-d3 (B3322412) 3-b-D-Glucuronide Disposition in Isolated Cellular and Subcellular Systems
In vitro systems, such as hepatic microsomes, S9 fractions, and isolated hepatocytes, are invaluable for dissecting the specific metabolic pathways of drugs like oxymorphone. The use of Oxymorphone-d3 3-b-D-Glucuronide in these systems allows for precise measurement of its formation and subsequent disposition.
Glucuronidation is the primary metabolic pathway for oxymorphone, catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme. oup.comnih.gov This process occurs mainly in the liver. wikipedia.org Studies using human liver microsomes have been employed to investigate the kinetics of oxymorphone glucuronidation. nih.gov It has been noted that predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction. nih.gov
The S9 fraction, which contains both microsomal and cytosolic enzymes, is also utilized in metabolism studies, particularly for Phase II pathways like sulfation and glucuronidation. nih.gov The use of hepatocytes, both fresh and cryopreserved, can provide a more accurate prediction of in vivo metabolic clearance for drugs that are predominantly metabolized by glucuronidation. nih.gov
| In Vitro System | Key Findings | Enzymes Involved |
|---|---|---|
| Hepatic Microsomes | Used to study the kinetics of glucuronidation. nih.gov Can sometimes under-predict in vivo clearance. nih.gov | UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 oup.comnih.gov |
| S9 Fractions | Routinely used for studying Phase II metabolic pathways, including sulfation and glucuronidation. nih.gov | UGTs, Sulfotransferases nih.gov |
| Isolated Hepatocytes | Provide a more accurate prediction of in vivo metabolic clearance for glucuronidated drugs compared to microsomes. nih.gov | Full complement of hepatic drug-metabolizing enzymes |
Comparative Metabolism of Oxymorphone and its Glucuronides Across Different Animal Species and In Vitro Models
Significant variability in the metabolism of oxymorphone and its glucuronides exists across different animal species. Comparative studies are crucial for understanding these differences and for selecting appropriate animal models for preclinical research.
Oxymorphone is extensively metabolized in humans, rats, dogs, and guinea pigs, but to a lesser extent in rabbits. nih.gov The primary metabolite across these species is conjugated oxymorphone. nih.gov However, the formation of other metabolites, such as 6-alpha-oxymorphol and 6-beta-oxymorphol, varies between species. nih.gov For instance, 6-alpha-oxymorphol is found in humans, rabbits, and guinea pigs, but not in rats or dogs. nih.gov
In vitro studies using liver microsomes have also highlighted species differences in glucuronidation activity. For example, the ratio of morphine-3-glucuronide (B1234276) to morphine-6-glucuronide (B1233000) formation varies significantly between mice, rats, guinea pigs, and rabbits, and these in vitro findings often reflect the in vivo urinary excretion ratios of these metabolites. jst.go.jpnih.gov
| Species/Model | Primary Metabolic Pathway | Key Differences and Findings |
|---|---|---|
| Human | Glucuronidation oup.comoup.com | Forms both 6-alpha and 6-beta-oxymorphol. nih.gov |
| Rat | Glucuronidation nih.gov | Does not form 6-alpha-oxymorphol. nih.gov |
| Guinea Pig | Glucuronidation nih.gov | Forms both 6-alpha and 6-beta-oxymorphol. nih.gov |
| Rabbit | Glucuronidation (less extensive) nih.gov | Forms both 6-alpha and 6-beta-oxymorphol. nih.gov |
| Dog | Glucuronidation nih.gov | Does not form 6-alpha-oxymorphol. nih.gov Slower excretion profile. nih.gov |
| Mouse (in vitro) | Glucuronidation jst.go.jpnih.gov | High ratio of morphine-3-glucuronide to morphine-6-glucuronide formation in liver microsomes. jst.go.jpnih.gov |
Elucidation of Enterohepatic Recirculation Mechanisms for Opioid Glucuronides in Preclinical Systems
Enterohepatic recirculation is a process where drugs or their metabolites are excreted into the bile, reabsorbed from the intestine, and returned to the liver. researchgate.netwikipedia.org This can significantly prolong the half-life of a drug in the body. youtube.com Opioid glucuronides, including oxymorphone-3-glucuronide, are known to undergo this process.
The mechanism involves the excretion of the glucuronide metabolite into the bile. In the intestine, gut bacteria produce β-glucuronidase, an enzyme that can hydrolyze the glucuronide, releasing the parent drug (aglycone). wikipedia.orgyoutube.com The parent drug can then be reabsorbed into the bloodstream and return to the liver, completing the cycle. youtube.com
Studies in rats with bile duct cannulation have been used to investigate the biliary excretion and enterohepatic recirculation of opioid glucuronides. For example, after intravenous administration of morphine-3-glucuronide to rats, a significant portion of the dose is recovered in the bile, confirming its biliary excretion. nih.gov The prolonged residence time of the glucuronide in intact rats compared to bile-duct cannulated rats provides strong evidence for enterohepatic recirculation. nih.gov
| Step | Description | Key Factors |
|---|---|---|
| 1. Hepatic Glucuronidation | Parent drug is conjugated with glucuronic acid in the liver. wikipedia.org | UGT enzyme activity (e.g., UGT2B7) oup.comnih.gov |
| 2. Biliary Excretion | The glucuronide metabolite is transported from the liver into the bile. researchgate.netnih.gov | Activity of biliary transport proteins. |
| 3. Intestinal Hydrolysis | In the intestine, bacterial β-glucuronidase cleaves the glucuronic acid from the metabolite, regenerating the parent drug. wikipedia.orgyoutube.com | Composition and activity of gut microbiota. wikipedia.org |
| 4. Intestinal Reabsorption | The parent drug is reabsorbed from the intestine into the portal circulation. researchgate.netyoutube.com | Lipophilicity and permeability of the parent drug. |
| 5. Return to Liver | The reabsorbed drug returns to the liver, where it can be re-metabolized or re-enter systemic circulation. researchgate.net | Hepatic uptake and metabolism. |
Applications of Oxymorphone D3 3 B D Glucuronide in Pharmaceutical and Forensic Research
Role as a Certified Reference Material and Internal Standard in Quantitative Bioanalytical Assays for Opioids and Metabolites
Oxymorphone-d3 (B3322412) 3-b-D-glucuronide serves as a certified reference material (CRM) and internal standard in the quantitative analysis of oxymorphone and its metabolites in biological samples. cerilliant.comsigmaaldrich.comsigmaaldrich.com CRMs are essential for ensuring the accuracy and reliability of analytical data. lgcstandards.com In quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to samples to correct for variations in sample preparation and instrument response. nih.govnih.gov
The use of a stable-labeled internal standard like Oxymorphone-d3 3-b-D-glucuronide is particularly advantageous. Because it is chemically identical to the analyte of interest (oxymorphone glucuronide) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction and ionization, but can be distinguished by the mass spectrometer. nih.gov This co-elution and similar ionization efficiency lead to more accurate and precise quantification of the target analyte. nih.gov
These quantitative assays are vital in several areas:
Urine Drug Testing: To monitor patient compliance with prescribed opioid therapy and to detect potential drug diversion. cerilliant.comcerilliant.com
Pain Prescription Monitoring: To ensure therapeutic levels of oxymorphone are maintained. cerilliant.comcerilliant.com
Clinical Toxicology: To diagnose and manage opioid overdose. cerilliant.comcerilliant.comcerilliant.com
Forensic Analysis: To determine the role of oxymorphone in postmortem investigations. cerilliant.comcerilliant.comcerilliant.com
Pharmaceutical Research: To study the pharmacokinetics of oxymorphone. cerilliant.comcerilliant.comcerilliant.com
Table 1: Applications of this compound as a Certified Reference Material and Internal Standard
| Application Area | Purpose | Analytical Technique(s) |
|---|---|---|
| Urine Drug Testing | Monitoring compliance and detecting misuse. | LC-MS/MS, GC-MS |
| Pain Prescription Monitoring | Ensuring therapeutic drug levels. | LC-MS/MS, GC-MS |
| Clinical Toxicology | Diagnosing and managing overdose. | LC-MS/MS, GC-MS |
| Forensic Analysis | Investigating cause of death. | LC-MS/MS, GC-MS |
| Pharmaceutical Research | Pharmacokinetic studies. | LC-MS/MS, GC-MS |
Tracer Applications in Drug Metabolism and Pharmacokinetic Research to Elucidate Metabolic Pathways and Enzyme Activities
The isotopic labeling of this compound makes it a valuable tracer for investigating the metabolism and pharmacokinetics of oxymorphone. cerilliant.comnih.gov In these studies, the deuterated compound is administered, and its fate in the body is tracked over time. This allows researchers to elucidate the metabolic pathways of oxymorphone, identify the enzymes involved in its metabolism, and understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). ontosight.ainih.gov
Glucuronidation, the process of attaching a glucuronic acid molecule to a drug, is a major metabolic pathway for oxymorphone, primarily facilitated by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. ontosight.ai This process increases the water solubility of oxymorphone, aiding in its excretion. ontosight.ai By using this compound as a tracer, scientists can study the activity of UGT enzymes and how they are affected by various factors, such as genetics and co-administered drugs. wikipedia.org
Understanding the metabolism of oxymorphone is crucial for:
Drug Development: Optimizing the efficacy and safety profile of new opioid analgesics. ontosight.ai
Personalized Medicine: Tailoring drug therapy based on an individual's metabolic capacity.
Table 2: Research Findings from Tracer Applications
| Research Area | Key Findings |
|---|---|
| Metabolic Pathway Elucidation | Confirmed glucuronidation as a major metabolic route for oxymorphone. ontosight.ai |
| Enzyme Activity Studies | Identified UDP-glucuronosyltransferase (UGT) as the primary enzyme responsible for oxymorphone glucuronidation. ontosight.ai |
| Pharmacokinetic Profiling | Determined the rates of absorption, distribution, metabolism, and excretion of oxymorphone. |
Development of Advanced Analytical Assays for Opioid Glucuronides in Forensic Toxicology Research and Postmortem Investigations
In forensic toxicology, the accurate detection and quantification of drugs and their metabolites in postmortem specimens are critical for determining the cause and manner of death. ojp.govnih.govuab.edu this compound plays a key role in the development and validation of advanced analytical assays for opioid glucuronides. oup.comnih.govresearchgate.net
Many laboratories are developing methods that can simultaneously detect both the parent opioid and its glucuronide metabolites. nih.govoup.com This is important because in many cases, particularly with urine samples, the glucuronide metabolite may be present at a much higher concentration and for a longer duration than the parent drug. nih.govnih.gov Detecting only the free drug could lead to false-negative results. nih.gov
The use of deuterated internal standards like this compound in these assays helps to overcome challenges such as matrix effects, where other substances in the biological sample can interfere with the analysis. oup.com This leads to more sensitive and reliable detection of opioid glucuronides, which is crucial in postmortem investigations where drug concentrations can be low. researchgate.netresearchgate.net
Advanced analytical techniques that benefit from the use of this internal standard include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying drugs and their metabolites. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique used in forensic toxicology, though it may require derivatization for some compounds. researchgate.netnih.gov
Table 3: Advancements in Forensic Toxicology Assays
| Assay Development | Significance |
|---|---|
| Simultaneous detection of parent drug and glucuronide metabolites | Provides a more complete picture of drug exposure and a longer detection window. nih.govnih.gov |
| Use of deuterated internal standards | Improves accuracy and reduces the risk of false negatives due to matrix effects. oup.com |
| High-throughput screening methods | Enables the rapid analysis of a large number of samples in overdose investigations. ojp.govcorelaboratory.abbott |
Investigation of Metabolic Enzyme Induction and Inhibition Mechanisms using Deuterated Probes
Deuterated compounds, or "probes," like this compound are also used to investigate the mechanisms of metabolic enzyme induction and inhibition. nih.govnih.govtaylorandfrancis.com Enzyme induction is a process where exposure to a substance increases the activity of an enzyme, while enzyme inhibition is the opposite. taylorandfrancis.comlabcorp.com These processes can significantly alter the metabolism of drugs, leading to drug-drug interactions. criver.com
By using a deuterated probe, researchers can study how other drugs or substances affect the metabolism of oxymorphone. pharmgkb.org For example, if a co-administered drug inhibits the UGT enzyme responsible for oxymorphone glucuronidation, the concentration of oxymorphone in the body could increase, potentially leading to toxicity. Conversely, an inducer could decrease oxymorphone levels, reducing its therapeutic effect. taylorandfrancis.com
These studies are essential for:
Predicting Drug-Drug Interactions: Identifying potential risks when oxymorphone is taken with other medications. criver.com
Understanding Pharmacokinetic Variability: Explaining why individuals may respond differently to the same dose of a drug. wikipedia.org
Table 4: Research Focus in Enzyme Induction and Inhibition Studies
| Research Area | Investigated Mechanism | Potential Impact |
|---|---|---|
| Cytochrome P450 (CYP) Enzymes | Inhibition or induction of CYP enzymes involved in the metabolism of co-administered drugs. pharmgkb.org | Altered plasma concentrations of other drugs. |
| UDP-glucuronosyltransferase (UGT) Enzymes | Inhibition or induction of UGT enzymes responsible for oxymorphone glucuronidation. ontosight.ai | Changes in oxymorphone efficacy and toxicity. |
Table of Compounds Mentioned
| Compound Name |
|---|
| 6-monoacetylmorphine |
| Buprenorphine |
| Codeine |
| Codeine-6-glucuronide |
| Fentanyl |
| Hydromorphone |
| Hydromorphone glucuronide |
| Hydrocodone |
| Meperidine |
| Methadone |
| Morphine |
| Morphine-3-glucuronide (B1234276) |
| Morphine-6-glucuronide (B1233000) |
| Norbuprenorphine glucuronide |
| Normeperidine |
| Noroxymorphone |
| Oxycodone |
| Oxymorphone |
| Oxymorphone glucuronide |
| This compound |
Advanced Research Perspectives and Unexplored Avenues for Oxymorphone D3 3 B D Glucuronide
Novel Synthetic Approaches for Highly Complex Glucuronide Conjugates and Deuterated Analogs
The synthesis of glucuronide conjugates, particularly those of complex molecules and their deuterated analogs, presents significant chemical challenges. nih.gov Traditional methods like the Koenigs-Knorr reaction are often inefficient for producing these intricate structures. nih.gov Researchers are therefore exploring innovative strategies to overcome these hurdles.
One promising avenue is the use of enzyme-assisted synthesis . nih.gov This approach utilizes metabolically active fractions of liver homogenates, such as S9 or microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes to carry out the glucuronidation reaction in vitro. nih.gov While this method can offer higher yields per batch on a small scale, scaling up for significant production can be a limitation. nih.gov
Another area of active research involves the development of novel protective group strategies in chemical synthesis. For instance, the use of silyl (B83357) protecting groups has been explored to improve the efficiency of coupling reactions. nih.gov Furthermore, advancements in click chemistry are being leveraged to conjugate glucuronide moieties to complex aglycones, offering a versatile and efficient synthetic route. nih.gov The synthesis of deuterated opiate glucuronides, including those of morphine and codeine, has been a subject of interest for their use as internal standards in mass spectrometry, highlighting the importance of developing robust synthetic methods for these specific molecules. google.com
Future research in this area will likely focus on a hybrid approach, combining the specificity of enzymatic reactions with the scalability of chemical synthesis. The development of immobilized enzyme reactors and the discovery of novel, more robust UGT enzymes through protein engineering could pave the way for the efficient and scalable production of complex glucuronides like Oxymorphone-d3 (B3322412) 3-b-D-Glucuronide.
Integration of High-Throughput Screening Methodologies for Glucuronidation Studies of Opioids
The development of high-throughput screening (HTS) assays is crucial for rapidly evaluating the glucuronidation potential of a large number of compounds, including opioids and their analogs. h1.conih.gov While HTS assays for cytochrome P450 (CYP450) metabolism are well-established, the development of similar assays for UGTs has lagged behind. h1.conih.gov
Current efforts are focused on creating fluorescence-based HTS assays that can identify potential UGT substrates and inhibitors. h1.conih.gov These assays utilize recombinant UGT enzymes and fluorescent probes to measure enzyme activity in a multi-well plate format, allowing for the rapid screening of compound libraries. h1.conih.gov The integration of robotic liquid handling equipment further enhances the throughput of these methods. nih.gov
For opioid research, HTS can be instrumental in:
Identifying potential drug-drug interactions: Many drugs are co-administered with opioids, and some may inhibit UGT enzymes, leading to altered opioid metabolism and potential adverse effects. nih.gov HTS can screen for such interactions early in the drug development process.
Profiling opioid libraries: Combinatorial chemistry allows for the creation of large libraries of novel opioid ligands. fiu.edu HTS can be used to quickly assess the glucuronidation profiles of these compounds.
Understanding individual variability: HTS assays, combined with proteomics data on UGT expression levels, can help predict interindividual differences in opioid glucuronidation capacity. nih.gov
A significant advancement in HTS for opioids involves the coupling of automated solid-phase extraction (SPE) with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS). nih.gov This platform allows for rapid sample cleanup and analysis, with sample-to-sample analysis times as short as 10 seconds, representing a major improvement over traditional chromatographic methods. nih.gov Another innovative approach is multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS), which enables the serial analysis of multiple samples in a single run. acs.org
Computational Modeling and In Silico Predictions of Deuterated Glucuronide Metabolism and Disposition
Computational modeling and in silico prediction tools are becoming increasingly valuable in understanding the metabolism and disposition of drugs and their metabolites, including deuterated glucuronides. nih.govnih.gov These approaches can predict metabolic pathways and potential toxicity before a compound is even synthesized, saving time and resources in drug development. zenodo.org
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool for predicting the in vivo disposition of drugs and their metabolites. nih.govnih.gov By integrating in vitro data from systems like microphysiological systems (MPS) with mechanistic models, researchers can predict renal clearance and plasma concentration-time profiles. nih.govnih.gov This is particularly important for opioids, as it can help mitigate the risk of overdose in sensitive populations. nih.gov
Knowledge-based algorithms can be used to predict the metabolic fate of a compound. zenodo.org For instance, these tools can identify the most likely sites of metabolism, such as hydrolysis or hydroxylation, providing valuable insights for designing more stable drug candidates. zenodo.org
For deuterated compounds, computational models can help predict the kinetic isotope effect (KIE), which is the change in reaction rate due to isotopic substitution. researchgate.net This can help in designing deuterated drugs with improved metabolic stability. nih.gov
However, the accuracy of in silico predictions is highly dependent on the quality of the input data and the sophistication of the models. Future research will focus on developing more accurate and comprehensive models that can account for the complex interplay of various enzymes and transporters involved in drug disposition.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Deeper Understanding of Glucuronide Biosynthesis and Disposition
"Omics" technologies, such as metabolomics and proteomics, offer a systems-level view of biological processes and are poised to revolutionize our understanding of glucuronide biosynthesis and disposition. acs.org
Proteomics allows for the quantification of proteins, including UGT enzymes and drug transporters, in various tissues. nih.govnih.gov This information is critical for understanding the interindividual variability in drug metabolism and for building more accurate PBPK models. nih.govnih.gov Targeted proteomics can establish the absolute concentrations of specific UGTs in liver samples, which correlates well with their enzymatic activity. nih.gov
Metabolomics , the comprehensive analysis of metabolites in a biological system, can be used to identify novel metabolites and metabolic pathways. semanticscholar.orgelsevierpure.com When combined with stable isotope labeling, metabolomics becomes a powerful tool for flux analysis, which measures the rate of metabolic reactions. nih.gov This can provide a dynamic view of how cells respond to drugs or other perturbations. nih.gov For example, untargeted metabolomics has been used to identify metabolites associated with obesity and fat distribution. nih.gov
The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for unraveling the complex mechanisms underlying glucuronide biosynthesis and disposition. acs.org This holistic approach can help identify novel regulatory mechanisms and biomarkers for predicting drug response and toxicity. semanticscholar.orgnih.gov
Future Directions in the Strategic Application of Stable Isotope Labeled Metabolites in Pharmacological Research
Stable isotope labeled (SIL) metabolites, such as Oxymorphone-d3 3-b-D-Glucuronide, have long been indispensable as internal standards in quantitative bioanalysis. google.compharmaffiliates.comkcasbio.com Their use ensures accuracy and precision in measuring the concentrations of drugs and their metabolites in biological matrices. researchgate.netkcasbio.com However, the strategic application of SIL metabolites extends far beyond their role as analytical standards.
The future of SIL metabolites in pharmacology lies in their use as tracers to probe complex biological processes. By introducing a labeled compound into a biological system, researchers can track its metabolic fate with high precision using mass spectrometry. metsol.com This enables:
Dynamic metabolic studies: SIL metabolites allow for the investigation of metabolic pathways in real-time, providing insights into the mechanism of action of drugs and the pathophysiology of diseases. nih.gov
Pharmacokinetic studies in vulnerable populations: The non-radioactive nature of stable isotopes makes them safe for use in populations such as children and pregnant women, where traditional radiolabeling studies are not feasible. metsol.com
Personalized medicine: By understanding an individual's unique metabolic profile through the use of SIL tracers, it may be possible to tailor drug therapy to maximize efficacy and minimize toxicity. pharmaffiliates.com
The "deuterium switch," where hydrogen atoms in a drug molecule are replaced with deuterium (B1214612), is a strategy being explored to improve the pharmacokinetic properties of drugs. nih.govnih.gov Deuteration can slow down metabolism at specific sites, potentially leading to a longer half-life and reduced formation of toxic metabolites. nih.govnih.gov SIL metabolites will be crucial for evaluating the metabolic consequences of such modifications.
The continued development of more sensitive analytical instrumentation, coupled with innovative applications of SIL metabolites, will undoubtedly lead to new discoveries in pharmacology and drug development. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Oxymorphone-d3 3-β-D-Glucuronide in biological matrices?
- Methodological Answer: Use liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with transitions specific to the analyte. Deuterated internal standards (e.g., morphine-d3) improve accuracy. Solid-phase extraction (SPE) minimizes matrix suppression (<40%). Calibration curves should span 25–4000 ng/mL with linear regression (1/X weighting) .
Q. How can researchers ensure structural integrity during synthesis of deuterated glucuronides like Oxymorphone-d3 3-β-D-Glucuronide?
- Methodological Answer: Optimize reaction conditions (pH, temperature) to prevent hydrolysis. Use NMR and HPLC for intermediate characterization. Catalytic oxidation of isotopically labeled precursors (e.g., D-glucose derivatives) ensures stable isotopic incorporation .
Q. What safety protocols are critical when handling glucuronide derivatives in vitro?
- Methodological Answer: Conduct experiments in fume hoods with PPE (gloves, goggles, lab coats). Classify waste as biohazardous and use professional disposal services. Monitor for hydrolytic byproducts (e.g., free oxymorphone) via LC-MS .
Advanced Research Questions
Q. How do conformational changes in Oxymorphone-d3 3-β-D-Glucuronide influence its lipophilicity and blood-brain barrier (BBB) penetration?
- Methodological Answer: Perform force-field and quantum mechanical calculations to model extended vs. folded conformers. Experimental logP measurements (e.g., shake-flask method) validate computational predictions. Folded conformers may mask polar groups, enhancing membrane permeability .
Q. What strategies resolve co-elution of glucuronide isomers (e.g., 3- vs. 6-glucuronides) in chromatographic assays?
- Methodological Answer: Adjust mobile phase pH (e.g., acidic conditions for better separation) or use enzymatic digestion with β-glucuronidase to differentiate isomers. Confirm metabolite identity via MS/MS fragmentation patterns (e.g., m/z 462 → 286 for 3-β-D-glucuronide) .
Q. How do pharmacokinetic parameters of Oxymorphone-d3 3-β-D-Glucuronide vary across developmental stages (e.g., neonates vs. adults)?
- Methodological Answer: Conduct population pharmacokinetic modeling using plasma samples from controlled infusion studies. Measure formation clearance (e.g., M3G: ~2.5 mL/min/kg) and metabolite elimination half-lives (e.g., M3G: ~11.1 hours). Adjust for ontogeny in UDP-glucuronosyltransferase activity .
Q. What experimental designs address discrepancies in glucuronide stability under varying storage conditions?
- Methodological Answer: Perform stability studies at -80°C, -20°C, and 4°C with periodic LC-MS analysis. Use lyophilization to reduce hydrolytic degradation. Validate results against certified reference materials (e.g., Cerilliant CRM) .
Contradiction Analysis and Troubleshooting
Q. Why do some studies report unexpected lipophilicity for glucuronides despite their polar nature?
- Resolution: Conformational flexibility allows glucuronides to adopt folded states in nonpolar environments, reducing apparent polarity. Compare experimental logP values (e.g., morphine-6-glucuronide logP ~1.2) with computational predictions. Use molecular dynamics simulations to visualize solvent-dependent conformers .
Q. How to reconcile inter-laboratory variability in glucuronide quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
